2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Description
Properties
IUPAC Name |
2-amino-1-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-3-17-8-11-7-15(12(16)10(2)14)9-13(11)5-4-6-13/h10-11H,3-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZIAPGPVUMOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)C(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is a complex organic compound characterized by its unique spirocyclic structure, which includes an azaspiro moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
The molecular formula of this compound is C13H24N2O2, with a molecular weight of approximately 240.34 g/mol. The presence of the ethoxymethyl group and amino functionality contributes to its reactivity and biological activity, making it a subject of interest in various research fields.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. Understanding the exact pathways and molecular interactions is crucial for elucidating its pharmacological potential.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that similar spirocyclic compounds possess antimicrobial properties, indicating potential applications in treating infections.
- Cytotoxic Effects : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could be explored for anticancer therapies.
- Neuropharmacological Effects : The structural features of the compound may influence neuroreceptor interactions, potentially leading to applications in neuropharmacology.
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethanone | Methoxymethyl group | Potential for enhanced lipophilicity |
| 2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | Chlorine substituent | Increased reactivity due to halogen presence |
| 5-Oxa-2,6-diazaspiro[3.4]octan derivatives | Oxa ring incorporation | Altered electronic properties affecting biological interactions |
This table highlights how slight modifications in structure can lead to significant differences in activity and application potential.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Screening : A study evaluated the antimicrobial properties of various spirocyclic compounds against Gram-positive and Gram-negative bacteria, revealing promising results for certain derivatives.
- Cytotoxicity Assays : Research involving cytotoxicity assays on cancer cell lines demonstrated that some spirocyclic compounds exhibited IC50 values in the low micromolar range, indicating significant anticancer potential.
- Neuropharmacological Studies : Investigations into the neuropharmacological effects of similar compounds revealed interactions with neurotransmitter systems, suggesting avenues for further exploration in treating neurological disorders.
Comparison with Similar Compounds
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one (CAS 2098071-56-6)
- Molecular Formula: C₁₂H₂₀ClNO₂
- Molecular Weight : 245.74 g/mol
- Key Differences: Substitution: Methoxymethyl (vs. ethoxymethyl in the target compound) at the 8-position. Functional Group: Chloro group replaces the amino group in the propan-1-one moiety.
- The chloro substituent may enhance electrophilicity, increasing reactivity in nucleophilic environments.
2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one (CAS 1420785-78-9)
- Molecular Formula : C₁₀H₁₉N₃O
- Molecular Weight : 197.28 g/mol
- Key Differences: Substituent Position: Amino group at the 2-position of the spiro ring (vs. ethoxymethyl at 8-position). Reduced Complexity: Lacks the ethoxymethyl side chain.
- Implications: Additional amino group increases polarity, enhancing solubility in aqueous environments. Simplified structure may reduce steric hindrance, improving binding to flat molecular targets .
5-Methyl-5,7-diazaspiro[2.5]octan-6-one (AS37315)
- Molecular Formula: Not explicitly provided (inferred as C₇H₁₂N₂O).
- Key Differences :
- Spiro System: [2.5] ring system (vs. [3.4] in the target compound).
- Functional Groups: Ketone and methyl-substituted diaza groups.
- Higher commercial price (€370/250 mg) suggests specialized applications or synthetic complexity .
Comparative Data Table
Key Structural and Functional Insights
Spiro Ring Systems :
- The [3.4] spiro system in the target compound offers a balance between conformational flexibility and steric constraints, whereas [2.5] systems (e.g., AS37315) exhibit higher strain and rigidity .
Substituent Effects: Ethoxymethyl vs. Methoxymethyl: Ethoxy’s longer alkyl chain enhances lipophilicity, which may improve blood-brain barrier penetration compared to methoxy . Amino vs. Chloro: The amino group in the target compound facilitates hydrogen bonding, critical for target engagement, while the chloro group in the analog may prioritize covalent interactions .
Preparation Methods
Synthesis of the 6-Azaspiro[3.4]octane Core
The azaspiro[3.4]octane scaffold is generally synthesized via intramolecular cyclization reactions starting from linear or cyclic amine precursors. Common methods include:
- Cyclization of aminoalkyl precursors: Utilizing nucleophilic substitution or reductive amination to close the ring system.
- Ring expansion techniques: Starting from smaller ring systems and expanding to the desired spirocyclic framework by insertion of carbon or nitrogen atoms.
The choice of method depends on the availability of starting materials and desired stereochemistry.
Introduction of the Ethoxymethyl Group
The ethoxymethyl substituent at the 8-position is typically introduced via alkylation reactions:
- Alkylation of the spiro nitrogen or adjacent carbon: Using ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) under basic conditions.
- Protection/deprotection strategies: To avoid side reactions, protecting groups may be employed on reactive amine or ketone functionalities during alkylation.
This step is crucial for modulating the compound's solubility and biological interaction profile.
Attachment of the 2-Amino-Propan-1-one Moiety
The 2-amino-propan-1-one group is introduced by:
- Acylation of the spiro amine: Using appropriate α-keto acid derivatives or activated esters to form the ketone linkage.
- Reductive amination: Conversion of a keto intermediate with ammonia or amines to form the amino group.
This functionalization imparts the compound with key reactive sites for biological activity.
Representative Synthetic Route Example
Based on available data (notably from Vulcanchem and patent literature), a plausible synthetic sequence is:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of spirocyclic amine | Cyclization of aminoalkyl precursor | 6-azaspiro[3.4]octane core |
| 2 | Alkylation | Ethoxymethyl halide, base (e.g., NaH) | 8-(ethoxymethyl) substituted spirocycle |
| 3 | Acylation/Reductive amination | α-Keto acid derivative, ammonia or amine, reducing agent | 2-amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one |
Comparative Analysis with Related Compounds
| Compound Name | Key Structural Differences | Implications for Synthesis |
|---|---|---|
| This compound | Contains ethoxymethyl substituent and amino-propanone moiety | Requires ethoxymethylation and acylation steps |
| 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | Methoxymethyl group instead of ethoxymethyl | Similar synthetic route with different alkylating agent |
| 1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one | Methylamino group attached to ethanone side chain | Variation in amine functionalization strategy |
Research Findings and Optimization Notes
- The multi-step synthesis demands careful control of reaction conditions to maintain the spirocyclic structure and avoid side reactions such as ring opening or over-alkylation.
- Protecting groups are often necessary during alkylation and acylation to prevent unwanted reactions on the amine or ketone functionalities.
- Purification typically involves chromatographic techniques due to the compound's structural complexity.
- Yields and stereochemical purity can be optimized by adjusting reaction times, temperatures, and reagent stoichiometry.
Summary Table of Preparation Methods
| Preparation Step | Description | Typical Reagents/Conditions | Challenges/Considerations |
|---|---|---|---|
| Spirocyclic core formation | Cyclization of aminoalkyl precursors | Base, heat, intramolecular nucleophilic substitution | Control of ring size and stereochemistry |
| Ethoxymethyl group introduction | Alkylation with ethoxymethyl halides | Ethoxymethyl chloride/bromide, base (NaH) | Avoiding over-alkylation, protecting groups |
| Amino-propanone side chain attachment | Acylation or reductive amination | α-Keto acid derivatives, ammonia, reducing agents | Maintaining ketone integrity, controlling amination |
Q & A
Basic Research Question: How can the synthesis of 2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one be optimized for higher yields and purity?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters:
- Cyclization Conditions : Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions. Catalytic amounts of Lewis acids (e.g., BF₃·OEt₂) can enhance spirocyclic ring formation .
- Amino Group Protection : Employ Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups to prevent undesired side reactions during alkylation steps. Deprotection with TFA or H₂/Pd-C ensures clean product isolation .
- Purification : Gradient flash chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC (C18 column, acetonitrile/water) improves purity. Monitor intermediates via TLC or LC-MS .
Basic Research Question: What analytical techniques are most effective for characterizing the spirocyclic core and confirming stereochemistry?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Ensure crystals are grown via slow evaporation in polar aprotic solvents (e.g., ethanol/water mixtures) .
- NMR Spectroscopy : Analyze - and -NMR for sp³ hybridized carbons in the azaspiro ring. 2D techniques (COSY, NOESY) confirm spatial proximity of substituents .
- Mass Spectrometry : High-resolution ESI-MS validates molecular formula. Fragmentation patterns distinguish regioisomers .
Basic Research Question: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
Design stability studies using:
- pH Buffers : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV. Acidic conditions may hydrolyze the ethoxymethyl group, while basic conditions risk spiro ring opening .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at -20°C to prevent moisture-induced degradation .
Advanced Research Question: What computational strategies can predict the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the spirocyclic core and receptor binding pockets. Focus on hydrogen bonding with the amino group and hydrophobic interactions with the azaspiro ring .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Calculate binding free energies via MM-PBSA/GBSA methods .
- QSAR Models : Train models on spirocyclic analogs to correlate substituent electronegativity (Hammett σ values) with experimental IC₅₀ data .
Advanced Research Question: How can enantiomers of this compound be separated and their biological activities compared?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA or IB columns with n-hexane/isopropanol (90:10) mobile phase. Optimize flow rate (1.0 mL/min) and column temperature (25°C) for baseline separation .
- Circular Dichroism (CD) : Compare CD spectra of isolated enantiomers to assign absolute configuration. Correlate optical rotation ([α]D) with receptor binding assays (e.g., radioligand displacement) .
Advanced Research Question: What experimental designs are recommended for studying in vivo pharmacokinetics and metabolite identification?
Methodological Answer:
- Radiolabeling : Synthesize -labeled analogs via incorporation of -ethyl groups. Track distribution in rodent models using liquid scintillation counting .
- LC-HRMS/MS : Profile plasma and urine samples post-administration. Use MetaboLynx software to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Tissue Penetration : Measure brain-to-plasma ratios via microdialysis. Normalize data against reference compounds (e.g., propranolol) to assess blood-brain barrier permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
